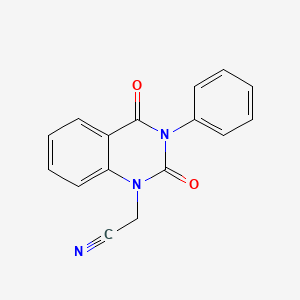![molecular formula C14H16Cl2N2O3 B5733634 1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)
1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves strategic modifications to enhance activity. For instance, the introduction of bulky moieties or specific substituents at the nitrogen atom of the piperidine ring significantly affects the activity of the compounds. Such modifications are crucial for achieving desired biological effects and improving the compound's efficacy as observed in studies on anti-acetylcholinesterase activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including those with dichlorophenoxy groups, has been extensively studied to understand their interaction with biological targets. Conformational analysis and the exploration of various substituents reveal how structural variations influence binding affinity and activity. For example, the analysis of SR141716, a cannabinoid receptor antagonist, illustrates the impact of molecular conformation on receptor interaction and antagonist activity (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can lead to the formation of various bioactive compounds. The reactivity of these compounds under different conditions can be utilized to synthesize a wide range of substances with potential therapeutic applications. Studies on the synthesis and activity of such derivatives highlight the versatility and importance of piperidine-based compounds in medicinal chemistry (Sugimoto et al., 1992).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are critical for their pharmacological application. Understanding these properties is essential for the formulation and delivery of drugs containing these compounds. Research into the thermal and optical properties of related compounds provides insights into their behavior under various conditions, which is crucial for drug design and development (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, basicity, and the potential for various chemical transformations, underpin the biological activity and therapeutic potential of piperidine derivatives. Studies focusing on the synthesis and biological activity of these compounds offer valuable information on their chemical behavior and interaction with biological systems (Khalid et al., 2013).
Mechanism of Action
Target of Action
The primary target of 1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide is the c-Met kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cellular processes leading to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to it. This binding leads to the inhibition of the kinase, thereby preventing its normal function
Biochemical Pathways
The inhibition of c-Met kinase affects several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway, which c-Met kinase is a part of, has been reported in several cancers .
Result of Action
The inhibition of c-Met kinase by this compound can lead to antiproliferative effects, as observed in MCF-7 and A549 cancer cell lines . The compound also exerts antimigratory activity on these cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water and ultraviolet light can lead to the decomposition of similar compounds . .
properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c15-10-1-2-12(11(16)7-10)21-8-13(19)18-5-3-9(4-6-18)14(17)20/h1-2,7,9H,3-6,8H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMFICANAHDBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5733571.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B5733573.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5733582.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733597.png)
![ethyl 1-[(1,2,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733598.png)

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5733607.png)

![4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5733619.png)
![ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate](/img/structure/B5733624.png)
![7-bromobenzo[de]thiochromen-3-yl acetate](/img/structure/B5733628.png)
![2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5733646.png)